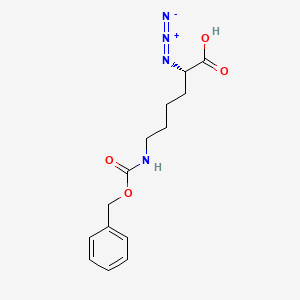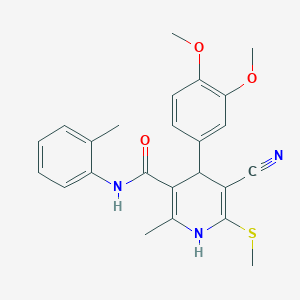![molecular formula C18H27N3O2 B2537190 6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097873-15-7](/img/structure/B2537190.png)
6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" is a complex molecule that may be related to various pharmacologically active compounds. While the exact compound is not directly mentioned in the provided papers, the structural motifs such as cyclopropyl, piperidinyl, and dihydropyridazinone are common in the realm of medicinal chemistry and are often associated with biological activity.
Synthesis Analysis
The synthesis of complex molecules containing piperidine and cyclopropyl groups can be achieved through multi-component reactions, as demonstrated in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Although the target molecule is not a pyrazolopyran, the methodology involving the condensation of piperidinones could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule often exhibits non-planarity and specific conformational preferences. For instance, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines show axial-equatorial conformational preferences . This information is crucial for understanding the three-dimensional arrangement of the target molecule, which can significantly influence its biological activity.
Chemical Reactions Analysis
The reactivity of cyclopropyl and piperidine moieties in various chemical reactions is well-documented. For example, the synthesis and reactions of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids demonstrate the versatility of these groups in forming new bonds and derivatives . These reactions are essential for the modification and optimization of the target compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing cyclopropyl and piperidine groups can be studied through their melting and dissociation properties, as well as their solubility in various conditions . Electrochemical studies also provide insights into the redox behavior of these compounds, which is important for understanding their stability and reactivity .
Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
6-Cyclopropyl-2-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is involved in the synthesis of various heterocyclic derivatives. For example, it's used in palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives (Bacchi et al., 2005).
Antibacterial Activity
The compound is part of the chemical structure of certain quinolones, which show promising antibacterial activity. For instance, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, which contains a similar cyclopropyl and piperidinyl structure, has been noted for its significant in vitro and in vivo antibacterial activity (Miyamoto et al., 1987).
Synthesis of Scopine Derivatives
This compound is also relevant in the synthesis of scopine derivatives. Scopine, a tropane alkaloid found in natural alkaloids like atropine, has various pharmacological properties. The synthesis process involves reactions with secondary amines such as piperidine, which is closely related to the chemical structure of this compound (Vlasova et al., 2006).
Anticancer and Antimicrobial Studies
In the realm of cancer and microbial research, compounds with structural similarities to this compound have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. The focus has been on exploring the biological activity of these compounds against various cancer cell lines and pathogenic strains (Katariya et al., 2021).
Propriétés
IUPAC Name |
6-cyclopropyl-2-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-18-4-3-17(16-1-2-16)19-21(18)12-14-5-8-20(9-6-14)11-15-7-10-23-13-15/h3-4,14-16H,1-2,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOPESYZRYRSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

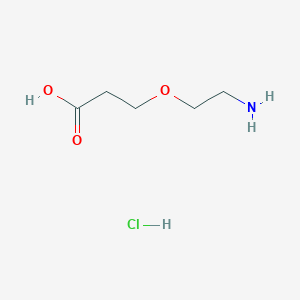
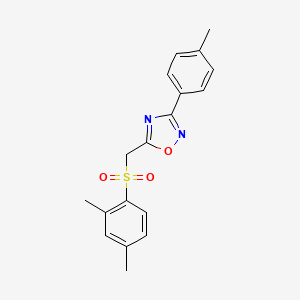
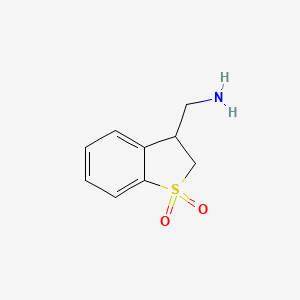
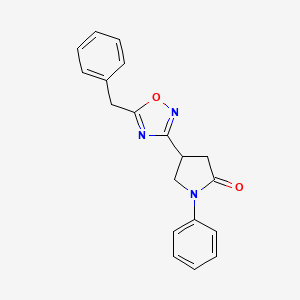
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)
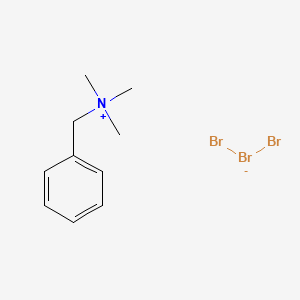
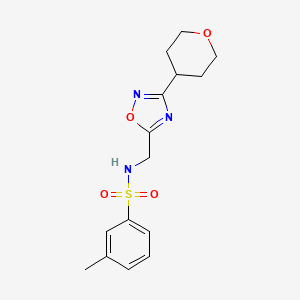



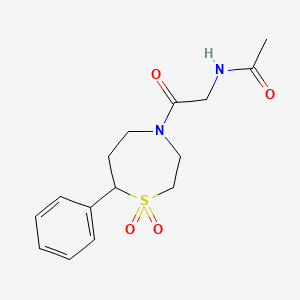
![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)
